Cholesteryl Linoleate Hydroperoxides
Description
Properties
Molecular Formula |
C45H76O4 |
|---|---|
Molecular Weight |
681.1 |
InChI |
InChI=1S/2C45H76O4/c1-7-8-16-22-37(49-47)23-17-14-12-10-9-11-13-15-18-24-43(46)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44;1-7-8-9-10-11-13-16-22-37(49-47)23-17-14-12-15-18-24-43(46)48-38-29-31-44(5)36(33-38) |
InChI Key |
NGQQXGUUARXKDS-SNXHTGDHSA-N |
SMILES |
CCCCCC=C/C=C/C(OO)CCCCCCCC(O[C@@H]1CC2=CCC(C(CCC3C(CCCC(C)C)C)[C@]3(C)CC4)C4[C@@]2(C)CC1)=O.CCCCCC(OO)/C=C/C=CCCCCCCCC(O[C@@H]5CC6=CCC(C(CCC7C(C)CCCC(C)C)[C@]7(C)CC8)C8[C@@]6(C)CC5)=O |
Synonyms |
(±)-9-hydroperoxy-10E,12Z-octadecadienoic acid, cholesteryl ester; (±)-13-hydroperoxy-9Z,11E-octadecadienoic acid, cholesteryl ester |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
Cholesteryl linoleate hydroperoxides are biologically active compounds that can influence cellular functions:
- Oxidative Stress and Inflammation : These hydroperoxides can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage and inflammation. Research indicates that they are involved in the activation of macrophages, contributing to the inflammatory response observed in atherosclerotic lesions .
- Role in Atherosclerosis : The accumulation of this compound has been documented in human atheroma. They are believed to enhance the atherogenicity of low-density lipoprotein (LDL) by promoting foam cell formation and inhibiting the hydrolysis of cholesteryl esters . This suggests their potential as biomarkers for cardiovascular diseases.
Analytical Detection Methods
The detection and quantification of this compound are essential for understanding their physiological roles:
- Chemiluminescence Assay : A chemiluminescent method has been developed to detect lipid hydroperoxides with high sensitivity. This method involves the reaction of hydroperoxides with luminol and cytochrome c, allowing for the quantification of these compounds in biological samples .
- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been employed to separate and identify regioisomers of this compound in plasma samples. This approach enables researchers to study the distribution and metabolism of these compounds under various physiological conditions .
Table 1: Detection Methods for this compound
| Method | Description | Sensitivity |
|---|---|---|
| Chemiluminescence Assay | Detects lipid hydroperoxides using luminol | 7 nmol |
| High-Performance Liquid Chromatography | Separates regioisomers from plasma samples | nm levels |
Implications in Disease Pathology
Research has highlighted the role of this compound in various diseases:
- Cardiovascular Diseases : Their accumulation in LDL particles is linked to increased oxidative stress and inflammation, contributing to atherosclerosis progression. Studies have shown that oxidized LDL enhances macrophage activation, leading to foam cell formation .
- Neurodegenerative Diseases : Oxidative modifications of lipids, including this compound, have been implicated in neurodegenerative conditions such as Alzheimer's disease. The oxidative stress associated with these compounds may contribute to neuronal damage and cognitive decline .
Case Studies
Several notable studies have explored the applications and implications of this compound:
- A study by Yamamoto et al. (2000) demonstrated the detection of various regioisomers of this compound in healthy human plasma, providing insights into their production mechanisms and potential roles in free radical-mediated oxidation processes .
- Research focusing on low-density lipoprotein-derived cholesteryl linoleate hydroperoxide revealed that these compounds accumulate within macrophages, suggesting their role in lipid metabolism and foam cell formation during atherogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Cholesteryl Arachidonate Hydroperoxides (Ch20:4-OOH)
- Oxidation Rate: Cholesteryl arachidonate (Ch20:4) oxidizes faster than Ch18:2 due to its four double bonds (vs. two in linoleate), leading to accelerated hydroperoxide formation under oxidative stress .
- Products: Metal-catalyzed peroxidation of Ch20:4 generates distinct aldehydes (e.g., 12-HETE derivatives), whereas Ch18:2-OOH primarily forms 9-oxononanoate (9-ONC), a core aldehyde .
- Biological Activity : Both Ch18:2-OOH and Ch20:4-OOH contribute to oxidized LDL (OxLDL) interactions with TLR-4, but their fatty acid moieties may influence receptor specificity .
2.2. Other Oxidized Cholesteryl Esters
- Regioisomer Diversity : Ch18:2-OOH exhibits four regioisomers under free radical oxidation, while hydroperoxides of cholesteryl oleate (Ch18:1) or palmitate (Ch16:0) are less diverse due to fewer double bonds .
- CETP-Mediated Transfer: Ch18:2-OOH and its hydroxide (Ch18:2-OH) exchange between LDL and HDL via cholesteryl ester transfer protein (CETP) at rates comparable to unoxidized Ch18:2. However, HDL accelerates the reduction of Ch18:2-OOH to Ch18:2-OH .
Key Data and Research Findings
Table 1: Oxidation Kinetics of Ch18:2 vs. Ch20:4
Table 2: Regioisomer Distribution in LDL Oxidation
Table 3: CETP-Mediated Transfer Efficiency
| Compound | Transfer Rate (LDL→HDL) | Reduction to Hydroxide |
|---|---|---|
| Ch18:2-OOH | 85% (vs. Ch18:2) | Accelerated by HDL |
| Ch20:4-OOH | Not reported | Likely similar to Ch18:2-OOH |
Clinical and Analytical Relevance
- Biomarker Potential: Elevated plasma Ch18:2-OOH levels correlate with ischemic stroke and subarachnoid hemorrhage , though its specificity compared to Ch20:4-OOH requires further study.
- Detection Methods : Reverse-phase HPLC effectively separates Ch18:2-OOH from other CEs, with retention times influenced by regioisomerism . Post-column chemiluminescence and mass spectrometry confirm hydroperoxide identity .
Preparation Methods
Reaction Setup and Conditions
Photosensitized oxidation is a widely employed method for generating CL-OOH with controlled regioisomerism. In this approach, cholesterol linoleate (CL) is dissolved in a hexane-isopropanol (1:1 v/v) mixture containing methylene blue as a photosensitizer. The solution is maintained at 0–5°C under oxygen bubbling and exposed to a 300-W mercury vapor lamp for 5 hours. The low temperature minimizes secondary oxidation reactions, while methylene blue facilitates singlet oxygen () generation, which selectively attacks the double bonds of linoleate.
Product Isolation and Characterization
Post-oxidation, the solvent is evaporated under nitrogen, and the crude product is purified via silica gel column chromatography using cyclohexane-ethyl acetate (95:5 v/v). Thin-layer chromatography (TLC) with cyclohexane-ethyl acetate (90:10 v/v) reveals a single spot () when visualized with -dimethyl-1,4-phenylenediammonium dichloride (DPD). Nuclear magnetic resonance (NMR) spectroscopy confirms the hydroperoxide structure, showing characteristic vinyl proton signals at δ 5.4–6.0 ppm. Mass spectrometry (MS) further validates the molecular ion peak at 684 and fragment ions indicative of 9- and 13-hydroperoxide isomers.
Radical-Initiated Autoxidation with Azo Compounds
Azo Initiators and Reaction Dynamics
Autoxidation using 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) generates peroxyl radicals () that abstract hydrogen from CL, forming conjugated diene hydroperoxides. This method mimics physiological oxidative conditions, particularly in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) systems. Reactions are conducted at 37°C in aqueous buffers, with radical flux controlled by AAPH concentration.
Regioisomeric Product Distribution
Autoxidation predominantly yields 9- and 13-hydroperoxy-CL isomers with trans,cis-conjugated dienes. In LDL, endogenous α-tocopherol delays hydroperoxide formation until its depletion, after which trans,trans-isomers emerge. By contrast, HDL oxidations, lacking significant antioxidants, produce both trans,cis- and trans,trans-isomers simultaneously. High-performance liquid chromatography (HPLC) with UV detection at 234 nm quantifies these products, revealing a 2:1 ratio of 9- to 13-hydroperoxides in early-stage LDL oxidations.
Enzymatic Oxidation via Lipoxygenases
Enzyme Specificity and Reaction Optimization
Lipoxygenases (LOX) catalyze the stereospecific peroxidation of CL’s linoleate moiety. Soybean 15-LOX, for instance, converts CL to 13-hydroperoxy-CL with >90% regioselectivity. Reactions are performed in phosphate buffer (pH 7.4) at 25°C, with enzyme activity modulated by calcium ions and substrate dispersion in micellar systems.
Analytical Validation
Enzymatic products are analyzed using chemiluminescence detection-HPLC (CL-HPLC), which couples hydroperoxide-specific luminol oxidation with chromatographic separation. This method detects sub-nanomolar CL-OOH levels, distinguishing mono- and bis-hydroperoxides based on retention times (21.0 and 10.0 minutes, respectively).
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Yield (mg/100 mg CL) | Regioisomeric Purity | Key Advantages |
|---|---|---|---|
| Photosensitized Oxidation | 85–90 | 9- and 13-OOH (1:1) | High specificity for adducts |
| AAPH Autoxidation | 70–75 | 9-OOH > 13-OOH (2:1) | Physiologically relevant conditions |
| Enzymatic Oxidation | 60–65 | 13-OOH (>90%) | Stereochemical control |
Mechanistic Considerations
Photosensitized oxidation proceeds via the ene reaction, where inserts into the linoleate’s 1,4-diene system, forming allylic hydroperoxides. By contrast, autoxidation involves radical chain propagation, initiating with hydrogen abstraction at bis-allylic positions (C11 of linoleate). Enzymatic oxidation relies on LOX’s active-site geometry to position oxygen at specific carbons .
Q & A
Q. How is cholesteryl linoleate hydroperoxide (CL-Hp) formed in low-density lipoprotein (LDL) during oxidative modification?
CL-Hp is generated via enzymatic and non-enzymatic pathways:
- Enzymatic : 15-Lipoxygenase (15-LO) in macrophages and CHO cells oxidizes cholesteryl linoleate (CL) in LDL, producing regiospecific hydroperoxides (e.g., 9-HODE or 13-HODE cholesteryl esters) .
- Non-enzymatic : Copper ions (Cu²⁺) catalyze LDL oxidation, leading to non-specific CL-Hp formation through free radical chain reactions. This is commonly modeled in vitro using CuSO₄ .
Methodological Note : For controlled oxidation, incubate LDL (1 mg/mL protein) with 5 µM CuSO₄ at 37°C. Monitor hydroperoxide formation via HPLC at 234 nm .
Q. What analytical methods are used to detect and quantify CL-Hp in biological samples?
- Reversed-phase HPLC : Use a C18 column with isocratic elution (acetonitrile/isopropanol/water, 44:54:2 v/v). CL-Hp absorbs at 234 nm due to conjugated dienes .
- GC-MS : Hydrolyze CL-Hp with cholesterol esterase, derivatize oxylipins (e.g., as TMS ethers), and analyze via DB-5 capillary columns. Key ions: m/z 382 (cholestadien-7-one) and m/z 664 (linoleate hydroxide) .
- Chemiluminescence : Post-column detection with isoluminol enhances sensitivity for hydroperoxides (limit: 200 fmol) .
Q. What is the biological significance of CL-Hp in atherosclerosis?
CL-Hp in oxidized LDL (oxLDL) activates pro-inflammatory signaling in macrophages via TLR4 and SYK pathways, promoting foam cell formation. It also resists lysosomal hydrolysis, accumulating in atherosclerotic plaques . Experimental Validation : Use THP-1 macrophages incubated with CL-Hp-enriched oxLDL. Measure cytokine release (e.g., IL-6) and foam cell markers (e.g., CD36) .
Advanced Research Questions
Q. How can researchers address contradictory data on CL-Hp stability and decomposition during analysis?
CL-Hp decomposes into hydroxides (e.g., cholesteryl linoleate hydroxide) under prolonged oxidation or acidic conditions. Mitigation strategies:
- Immediate Stabilization : Add butylated hydroxytoluene (BHT) post-extraction to halt radical propagation .
- Isotope Dilution : Use deuterated CL (e.g., [²H₃]-CL) as an internal standard to correct for losses during hydrolysis and derivatization .
Key Finding : Total hydroperoxides increase over time, but CL-Hp peaks at 24 hours due to secondary oxidation (e.g., phospholipid peroxidation) .
Q. How do enzymatic vs. non-enzymatic oxidation pathways influence CL-Hp regioisomer profiles?
- 15-LO Pathway : Produces enantiomerically pure 13(S)-HODE cholesteryl ester, detectable via chiral HPLC .
- Free Radical Oxidation : Generates racemic mixtures (e.g., 9- and 13-HODE isomers), identified by GC-MS or LC-MS/MS .
Methodological Tip : Compare regioisomer ratios in atherosclerotic lesions (enzymatic dominance) vs. in vitro Cu²⁺-oxidized LDL (non-enzymatic dominance) .
Q. What experimental considerations are critical for studying pH-dependent LDL oxidation by CL-Hp?
LDL oxidation accelerates at lysosomal pH (4.5) in the presence of ferritin, mimicking macrophage phagolysosomal conditions:
Q. How can advanced mass spectrometry resolve CL-Hp structural heterogeneity in human plasma?
Q. What biomarkers validate CL-Hp involvement in oxidative stress in vivo?
- Plasma CE-OOH : Quantify CL-Hp (limit: 200 fmol) via hexane extraction and HPLC-chemiluminescence. Correlate with 8-epi-F2-isoprostane levels in renal or vascular injury models .
- Tissue Localization : Use immunofluorescence with anti-HODE antibodies to visualize CL-Hp accumulation in atherosclerotic plaques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
